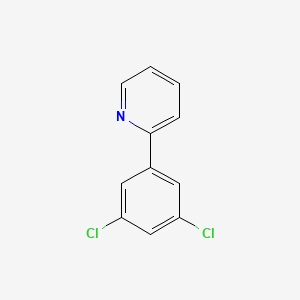

2-(3,5-Dichlorophenyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3,5-dichlorophenyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2N/c12-9-5-8(6-10(13)7-9)11-3-1-2-4-14-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEGUMUFTRBXVTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3,5-Dichlorophenyl)pyridine Synthesis Protocol: A Mechanistic and Practical Guide

Executive Summary

The synthesis of 2-(3,5-dichlorophenyl)pyridine (CAS: 1379370-04-3) represents a critical workflow in the development of bidentate (N,C) cyclometalating ligands, which are foundational to the creation of phosphorescent transition metal complexes (e.g., Ir, Pt, Au) and advanced pharmaceutical building blocks[1].

As a Senior Application Scientist, I have structured this guide to move beyond a simple "recipe." This whitepaper details a highly optimized, scalable Suzuki-Miyaura cross-coupling protocol. Every step is grounded in mechanistic causality and designed as a self-validating system —ensuring that researchers can visually and analytically confirm the success of the reaction in real-time.

Reaction Design & Mechanistic Causality

The most efficient route to 2-(3,5-dichlorophenyl)pyridine is the palladium-catalyzed Suzuki-Miyaura cross-coupling between 2-bromopyridine and 3,5-dichlorophenylboronic acid[2]. The experimental choices in this protocol are dictated by the specific electronic and steric demands of the substrates:

-

Substrate Selection (The Electrophile): 2-Bromopyridine is selected over 2-chloropyridine. The weaker C–Br bond facilitates rapid oxidative addition under mild conditions without requiring highly specialized, expensive Buchwald-type ligands.

-

Base Selection (K₃PO₄ vs. Na₂CO₃): 3,5-Dichlorophenylboronic acid is highly electron-deficient due to the inductive withdrawal of the two meta-chloro substituents. This electron deficiency slows down the transmetalation step. Potassium phosphate (K₃PO₄) is a stronger, more soluble base than sodium carbonate, explicitly chosen to accelerate the formation of the reactive boronate complex and drive transmetalation[2].

-

Catalyst Activation Ratio: The protocol utilizes a precise 1:3 ratio of Palladium(II) acetate (Pd(OAc)₂) to Triphenylphosphine (PPh₃)[3]. This is not arbitrary. Pd(OAc)₂ is a stable Pd(II) precatalyst. One equivalent of PPh₃ acts as a sacrificial reductant (oxidizing to OPPh₃) to generate the catalytically active Pd(0) species. The remaining two equivalents serve as L-type stabilizing ligands to form the active 14-electron Pd(0)(PPh₃)₂ complex[3].

-

Solvent System (n-PrOH/H₂O): A 1:1 biphasic mixture of n-propanol and water is utilized[2]. n-PrOH provides a higher boiling point (97 °C) than ethanol, allowing for a higher reflux temperature that drives the reaction to completion in just 3 hours[3]. Furthermore, the biphasic nature at high ionic strength ensures the organic substrates and inorganic salts remain solvated in their respective phases while reacting at the interface.

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(3,5-dichlorophenyl)pyridine.

Quantitative Reagent Matrix

To ensure reproducibility, all quantitative data is standardized to a 5.00 mmol scale [3]. A slight excess (1.05 equiv) of the boronic acid is used to compensate for potential competitive protodeboronation at elevated temperatures.

| Reagent | MW ( g/mol ) | Equivalents | Amount (mmol) | Mass / Volume |

| 2-Bromopyridine | 158.00 | 1.00 | 5.00 | 0.790 g (0.48 mL) |

| 3,5-Dichlorophenylboronic acid | 190.82 | 1.05 | 5.25 | 1.002 g |

| Potassium phosphate (K₃PO₄) | 212.27 | 2.00 | 10.00 | 2.12 g |

| Palladium(II) acetate (Pd(OAc)₂) | 224.50 | 0.02 (2 mol%) | 0.10 | 22.5 mg |

| Triphenylphosphine (PPh₃) | 262.29 | 0.06 (6 mol%) | 0.30 | 78.7 mg |

| n-Propanol (n-PrOH) | 60.10 | Solvent | - | 10.0 mL |

| Deionized Water (H₂O) | 18.02 | Solvent | - | 10.0 mL |

Self-Validating Experimental Protocol

This workflow is designed so that the physical state of the reaction provides real-time feedback on its success.

Step 1: Biphasic System Preparation & Degassing

-

In a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-bromopyridine (0.790 g, 5.00 mmol) and 3,5-dichlorophenylboronic acid (1.002 g, 5.25 mmol) in 10 mL of n-PrOH[3].

-

In a separate vial, dissolve K₃PO₄ (2.12 g, 10.00 mmol) in 10 mL of deionized water. Add this aqueous solution to the reaction flask[3].

-

Self-Validation Checkpoint: The mixture will form a distinct biphasic layer.

-

Insert a long needle into the liquid phase and bubble Argon gas vigorously through the stirring mixture for exactly 10 minutes[3].

-

Causality: Oxygen must be purged to prevent the rapid oxidation of the Pd(0) catalyst and to suppress homocoupling of the boronic acid.

-

Step 2: Catalyst Activation & Reflux

-

Briefly remove the Argon needle from the liquid (keep it in the headspace) and quickly add Pd(OAc)₂ (22.5 mg, 0.10 mmol) and PPh₃ (78.7 mg, 0.30 mmol)[3].

-

Heat the reaction mixture to reflux (approx. 95–100 °C internal temperature) under a positive pressure of Argon for 3 hours[3].

-

Self-Validation Checkpoint: Upon reaching reflux, the organic phase should transition from a pale yellow to a deep, rich orange/brown. This color change visually validates the successful reduction of Pd(II) to the active Pd(0) species. Warning: If the solution turns jet-black and a dark precipitate forms on the flask walls, "palladium black" has crashed out due to oxygen ingress, and the catalytic cycle has died.

Step 3: Workup & Phase Separation

-

After 3 hours, remove the flask from heat and allow it to cool to room temperature.

-

Self-Validation Checkpoint (TLC): Spot the organic phase on a silica TLC plate against a 2-bromopyridine standard (Eluent: 9:1 Hexanes/EtOAc). The disappearance of the UV-active 2-bromopyridine spot confirms reaction completion.

-

Transfer the mixture to a separatory funnel. Add 20 mL of Ethyl Acetate (EtOAc) and 15 mL of Brine (saturated NaCl).

-

Causality: Brine increases the ionic strength of the aqueous layer, forcing the n-PrOH into the organic phase and breaking any emulsions.

-

-

Extract the aqueous layer twice more with EtOAc (2 x 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Step-by-step experimental workflow from reagent preparation to final purification.

Analytical Validation & Isolation

To isolate the pure 2-(3,5-dichlorophenyl)pyridine (Molecular Weight: 224.09 g/mol )[1]:

-

Flash Column Chromatography: Load the crude residue onto a silica gel column. Elute with a gradient of 98% Hexanes / 2% EtOAc to 95% Hexanes / 5% EtOAc. The product is highly lipophilic and will elute quickly.

-

Evaporation: Pool the product-containing fractions and evaporate to yield the product as a solid.

-

Spectroscopic Confirmation:

-

¹H NMR (CDCl₃): Look for the characteristic downfield doublet of the pyridine α-proton (near 8.6–8.7 ppm) and the distinct meta-coupling pattern of the 3,5-dichlorophenyl ring (two doublets and a triplet, or a multiplet depending on exact shifts, integrating to 3 protons).

-

Mass Spectrometry (ESI/APPI): Confirm the exact mass. The presence of two chlorine atoms will yield a highly characteristic isotopic pattern (M, M+2, M+4 in a roughly 9:6:1 ratio) centered around m/z 224.0[1].

-

References

- ChemScene. "1379370-04-3 | 2-(3,5-Dichlorophenyl)pyridine.

- RSC Publishing. "Microwave-mediated synthesis of (N,C)-cyclometalated Au(III) complexes." Dalton Transactions, March 2022.

- RSC Publishing. "Supporting Information: General procedure for synthesis of arylpyridine ligands." Dalton Transactions, March 2022.

Sources

Physicochemical Profiling and Synthetic Utility of 2-(3,5-Dichlorophenyl)pyridine: A Core Building Block in Advanced Materials and Medicinal Chemistry

Executive Summary

The compound 2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3) is a highly specialized biaryl building block that bridges the gap between medicinal chemistry and advanced materials science[1],[2]. Characterized by a π-electron deficient pyridine ring covalently linked to a highly lipophilic, electron-withdrawing 3,5-dichlorophenyl moiety, this molecule offers unique electronic decoupling and structural rigidity. This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and explores its critical role as an ancillary ligand in organic light-emitting diodes (OLEDs)[3] and as a privileged pharmacophore in drug discovery[2].

Physicochemical Properties & Structural Dynamics

The utility of 2-(3,5-Dichlorophenyl)pyridine stems from the synergistic electronic relationship between its two rings. The pyridine nitrogen acts as a localized hydrogen bond acceptor and a strong σ-donor for metal coordination[1],[3]. Conversely, the 3,5-dichlorophenyl group exerts a powerful inductive electron-withdrawing effect (-I effect). Because the chlorine atoms are positioned at the meta (3,5) positions, they avoid the severe steric hindrance that ortho-substitution would cause. This allows the biaryl system to adopt a highly planar conformation during metal coordination, which is critical for effective orbital overlap[3].

Quantitative Physicochemical Profile

The following data summarizes the core molecular metrics critical for both pharmacokinetic modeling and materials engineering[1]:

| Property | Value | Implications for Research & Development |

| CAS Registry Number | 1379370-04-3 | Primary identifier for sourcing and regulatory tracking. |

| Molecular Formula | C₁₁H₇Cl₂N | Indicates a highly halogenated, low-molecular-weight scaffold. |

| Molecular Weight | 224.09 g/mol | Ideal fragment size for hit-to-lead drug discovery workflows. |

| Topological Polar Surface Area | 12.89 Ų | Extremely low TPSA suggests high membrane and blood-brain barrier permeability. |

| LogP (Predicted) | 4.0554 | High lipophilicity; excellent for occupying deep hydrophobic pockets. |

| Hydrogen Bond Donors | 0 | Lack of donors reduces desolvation penalties during target binding. |

| Hydrogen Bond Acceptors | 1 | The pyridine nitrogen serves as a singular, highly directional acceptor. |

| SMILES | ClC1=CC(=CC(Cl)=C1)C1=NC=CC=C1 | Machine-readable format for computational docking and QSAR modeling. |

Synthetic Methodology: Palladium-Catalyzed Cross-Coupling

The most efficient and scalable method for synthesizing 3,5-dichloro-2-arylpyridine derivatives is via the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction[4]. The following protocol is designed as a self-validating system, ensuring high yields by mitigating common failure points such as catalyst oxidation and protodeboronation.

Experimental Protocol

Reagents: 2-Bromopyridine (1.0 eq), 3,5-Dichlorophenylboronic acid (1.2 eq), Tetrakis(triphenylphosphine)palladium(0)[Pd(PPh3)4] (0.05 eq), 2M Aqueous Na₂CO₃ (2.0 eq). Solvent System: Toluene / Ethanol (4:1 v/v).

-

Step 1: Solvent Degassing

-

Action: Purge the biphasic solvent mixture with argon gas for 30 minutes prior to the addition of any reagents.

-

Causality: Palladium(0) complexes are highly sensitive to atmospheric oxygen. Removing dissolved O₂ prevents the irreversible oxidation of the active Pd(0) catalyst into an inactive Pd(II) species, ensuring continuous catalytic turnover[4].

-

-

Step 2: Reagent and Catalyst Loading

-

Action: Combine 2-bromopyridine, 3,5-dichlorophenylboronic acid, and the Pd(PPh3)4 catalyst in the reaction vessel under a strict argon atmosphere.

-

Causality: A slight stoichiometric excess (1.2 eq) of the boronic acid is utilized to compensate for competitive protodeboronation (the unwanted hydrolysis of the C-B bond), which is a common side reaction in aqueous basic conditions.

-

-

Step 3: Base Integration

-

Action: Inject the 2M aqueous Na₂CO₃ solution into the organic mixture.

-

Causality: The base is the critical trigger for the transmetalation step. It coordinates with the organoborane to form a negatively charged, highly nucleophilic boronate complex

, which readily transfers the 3,5-dichlorophenyl group to the palladium center[4].

-

-

Step 4: Thermal Activation

-

Action: Heat the biphasic mixture to reflux (~90°C) under vigorous stirring for 12 hours.

-

Causality: Thermal energy overcomes the activation energy barrier of the transmetalation and reductive elimination steps. Vigorous stirring maximizes the interfacial surface area between the organic and aqueous phases, accelerating the biphasic reaction rate.

-

-

Step 5: Workup and Purification

-

Action: Quench with deionized water, extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel column chromatography.

-

Causality: The biphasic extraction separates the organic product from aqueous inorganic salts (boric acid byproducts). Chromatography isolates the target biaryl from triphenylphosphine oxide (a byproduct of catalyst degradation) and unreacted starting materials.

-

Mechanistic Pathway Visualization

Catalytic cycle of the Suzuki-Miyaura cross-coupling for 2-(3,5-Dichlorophenyl)pyridine.

Advanced Applications

Materials Science: Phosphorescent OLEDs (PhOLEDs)

In the development of next-generation displays and lighting, achieving stable and efficient blue emission is a persistent challenge. 2-(3,5-Dichlorophenyl)pyridine is highly valued as an ancillary cyclometalating (C^N) ligand for Iridium(III) and Platinum(II) transition metal complexes[3].

-

Bandgap Engineering: In these organometallic complexes, the Highest Occupied Molecular Orbital (HOMO) is typically distributed across the metal d-orbitals and the phenyl ring. The strong electron-withdrawing nature of the 3,5-dichloro substitution deeply stabilizes the HOMO energy level.

-

Performance Enhancement: By lowering the HOMO, the HOMO-LUMO bandgap is significantly widened, which effectively blue-shifts the phosphorescent emission. Furthermore, the incorporation of these specific halogenated ligands has been proven to narrow the emission spectrum, decrease the evaporation temperature during vacuum deposition, and substantially improve the External Quantum Efficiency (EQE) of the resulting OLED devices[3].

Medicinal Chemistry: Pharmacophore Profiling

As a building block for bioactive screening libraries[2], this compound offers three distinct advantages for drug design:

-

Metabolic Shielding: Cytochrome P450 (CYP450) enzymes frequently target electron-rich aromatic rings for oxidation. The 3,5-dichloro substitution drastically deactivates the phenyl ring toward electrophilic attack, thereby enhancing the metabolic stability and biological half-life of the drug candidate.

-

Lipophilic Efficiency (LipE): With a predicted LogP of 4.0554[1], the moiety is highly lipophilic. This makes it an excellent candidate for occupying deep, hydrophobic binding pockets in target proteins, such as kinase hinge regions or GPCR allosteric sites.

-

Halogen Bonding: The chlorine atoms can engage in highly directional halogen bonding. The electropositive "σ-holes" on the distal ends of the chlorine atoms can form strong, non-covalent interactions with Lewis basic sites (e.g., backbone carbonyl oxygens) within the protein target, significantly driving up binding affinity.

References

-

National Institutes of Health (NIH). "Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media". PMC. URL: [Link]

- Google Patents. "US10199581B2 - Organic electroluminescent materials and devices". Patent Registry.

Sources

- 1. chemscene.com [chemscene.com]

- 2. chemscene.com [chemscene.com]

- 3. US10199581B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]

- 4. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Solubility Profiling of 2-(3,5-Dichlorophenyl)pyridine in DMSO and Ethanol: A Technical Guide for Early Drug Discovery

Executive Summary

In the early stages of drug discovery, the physicochemical behavior of a compound dictates its viability for both in vitro screening and in vivo efficacy. 2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3) is a highly lipophilic bi-aryl fragment. Due to its halogenated structure, it exhibits extremely poor aqueous solubility, making vehicle selection a critical parameter.

This whitepaper provides a comprehensive, self-validating framework for profiling the solubility of 2-(3,5-Dichlorophenyl)pyridine. By contrasting the solvent dynamics of Dimethyl Sulfoxide (DMSO) and Ethanol (EtOH), we establish rigorous protocols for both kinetic and thermodynamic solubility assessments, ensuring data integrity from high-throughput screening (HTS) to pre-clinical formulation.

Physicochemical Profiling & Solvent Dynamics

Understanding the structural causality behind a compound's solubility is the first step in assay design. 2-(3,5-Dichlorophenyl)pyridine consists of a pyridine ring coupled to a di-chlorinated phenyl ring. The presence of two chlorine atoms significantly increases the compound's lipophilicity (estimated LogP ~4.0–4.5) and crystal lattice energy, driving its tendency to precipitate in aqueous media.

The Causality of Solvent Selection

-

DMSO (The Kinetic Vehicle): DMSO is an aprotic solvent with a high dielectric constant. It is the universal standard for HTS because it effectively disrupts

stacking and hydrophobic interactions, allowing lipophilic compounds to remain in solution during long-term storage . However, when DMSO stock solutions are diluted into aqueous assay media, compounds often precipitate, leading to flawed structure-activity relationships (SAR). -

Ethanol (The Thermodynamic Vehicle): Ethanol is a protic solvent. While it has a lower absolute solubilizing power for highly lipophilic compounds compared to DMSO, it is vastly superior for in vivo dosing and oral formulations due to its lower toxicity profile. However, researchers must account for the "solubility-permeability interplay," where increasing ethanol concentrations can solubilize the drug but inadvertently decrease intestinal membrane permeability .

Quantitative Data Summary

Table 1: Physicochemical & Predictive Solubility Profile of 2-(3,5-Dichlorophenyl)pyridine

| Parameter | Value / Descriptor | Rationale / Implication |

| CAS Number | 1379370-04-3 | Unique chemical identifier for procurement and tracking. |

| Molecular Formula | C11H7Cl2N | High halogenation indicates strong hydrophobic character. |

| Molecular Weight | 224.09 g/mol | Favorable fragment size for rapid solvent diffusion. |

| Estimated LogP | ~4.0 - 4.5 | Highly lipophilic; practically insoluble in pure water. |

| Predicted DMSO Sol. | >50 mg/mL (>200 mM) | Aprotic nature easily disrupts solid-state packing. |

| Predicted EtOH Sol. | 10 - 30 mg/mL | Protic nature provides moderate solvation for formulation. |

Experimental Methodologies: Self-Validating Protocols

To generate trustworthy ADME (Absorption, Distribution, Metabolism, and Excretion) data, solubility assays must be designed as self-validating systems. This means incorporating internal controls, specific equilibration times, and physical separation techniques that prevent false positives (e.g., reading suspended micro-precipitates as dissolved compound).

Protocol A: Kinetic Solubility Profiling (DMSO-to-Aqueous)

Objective: Determine the maximum concentration of the compound in an aqueous buffer before precipitation occurs, mimicking HTS conditions .

-

Step 1: Stock Preparation. Dissolve 2-(3,5-Dichlorophenyl)pyridine in 100% anhydrous DMSO to create a 50 mM stock.

-

Causality: DMSO is highly hygroscopic. Using anhydrous DMSO prevents ambient moisture absorption, which would prematurely lower the solubility limit inside the stock tube.

-

-

Step 2: Serial Dilution. Create a 10-point linear dilution series in DMSO.

-

Step 3: Aqueous Spiking. Transfer 2 µL of each DMSO dilution into 198 µL of target aqueous buffer (e.g., PBS, pH 7.4) in a 96-well plate.

-

Causality: This maintains a strict 1% final DMSO concentration. Exceeding 1% DMSO can cause solvent-induced cytotoxicity in downstream cell assays, invalidating biological readouts.

-

-

Step 4: Equilibration. Seal and incubate the plate at 25°C for 2 hours with orbital shaking.

-

Step 5: Phase Separation (Critical Step). Centrifuge the plate at 3,000 x g for 15 minutes.

-

Causality: Centrifugation forces sub-visible micro-precipitates into a pellet. Without this step, suspended particles would be aspirated, leading to artificially inflated solubility data.

-

-

Step 6: Quantification. Analyze the supernatant via LC-MS/MS against a standard curve. Include a highly soluble control (e.g., Atenolol) to validate assay dynamic range .

Protocol B: Thermodynamic Solubility Profiling (Ethanol Vehicle)

Objective: Determine the absolute equilibrium solubility of the solid compound in ethanol for in vivo formulation .

-

Step 1: Solid Addition. Add 5 mg of crystalline 2-(3,5-Dichlorophenyl)pyridine powder to a glass vial.

-

Step 2: Solvent Addition. Add 1 mL of absolute ethanol.

-

Causality: An excess of solid must remain visible at the bottom of the vial. If the solution is completely clear, it is not saturated, and the true thermodynamic limit cannot be measured.

-

-

Step 3: Equilibration. Place the vial on a roller mixer at 25°C for 24 to 48 hours.

-

Causality: Thermodynamic solubility requires breaking the crystal lattice energy. A 24-hour minimum ensures the system transitions from a kinetic supersaturated state to true thermodynamic equilibrium.

-

-

Step 4: Filtration. Filter the suspension through a 0.45 µm PTFE syringe filter.

-

Causality: PTFE is chemically inert to ethanol. Using standard cellulose filters can lead to membrane degradation and extractable contamination in the HPLC trace.

-

-

Step 5: Quantification. Dilute the filtrate into a compatible mobile phase and quantify via HPLC-UV (e.g., at 254 nm).

Table 2: Assay Parameters: Kinetic vs. Thermodynamic

| Parameter | Kinetic Solubility (DMSO-based) | Thermodynamic Solubility (Ethanol-based) |

| Primary Application | Early Discovery / High-Throughput Screening | Lead Optimization / In Vivo Formulation |

| Starting Material | Pre-dissolved 50 mM DMSO stock | Solid crystalline powder |

| Solvent Dynamics | 1% DMSO in aqueous buffer | 100% Ethanol or Ethanol/Water co-solvent |

| Equilibration Time | 2 to 4 hours | 24 to 72 hours |

| Separation Method | High-speed centrifugation (3,000 x g) | PTFE Syringe Filtration (0.45 µm) |

| Analytical Readout | LC-MS/MS or Nephelometry | HPLC-UV (e.g., 254 nm) |

Mechanistic Workflow Visualization

The following diagram illustrates the logical divergence between DMSO-driven kinetic assays and Ethanol-driven thermodynamic assays.

Workflow for determining kinetic (DMSO) vs. thermodynamic (ethanol) solubility.

References

Technical Guide: Mass Spectrometry Analysis of 2-(3,5-Dichlorophenyl)pyridine

The following technical guide is structured to serve as a definitive reference for the mass spectrometry analysis of 2-(3,5-Dichlorophenyl)pyridine. It prioritizes mechanistic insight and reproducibility over generic procedural listings.

Executive Summary & Chemical Context

2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3) has emerged as a critical scaffold in two distinct high-value sectors: antiviral therapeutics (specifically as a furin inhibitor targeting SARS-CoV-2 entry mechanisms) and optoelectronics (as a ligand for Iridium-based OLED emitters).

Accurate mass spectrometric analysis of this compound requires navigating its specific physicochemical properties:

-

Molecular Formula:

[1] -

Exact Mass: 222.9956 Da (for

) -

Key Analytical Challenge: The presence of two chlorine atoms creates a complex isotopic envelope that serves as the primary diagnostic fingerprint.[2]

This guide details the Electron Ionization (EI) fragmentation mechanics for structural confirmation and outlines a validated GC-MS protocol for purity assessment.

Isotopic Signature & Fragmentation Mechanics

The most distinct feature of 2-(3,5-Dichlorophenyl)pyridine in mass spectrometry is its isotopic abundance pattern. Unlike simple organic molecules, the

The Chlorine Isotope Fingerprint

For a molecule containing two chlorine atoms (

| Ion Species | m/z (Nominal) | Composition | Theoretical Intensity | Diagnostic Value |

| M | 223 | 100% (Base) | Parent Peak | |

| M+2 | 225 | ~64% | Primary confirmation of | |

| M+4 | 227 | ~10% | Secondary confirmation |

Analyst Note: Deviations >10% from these ratios in your spectra suggest interference from co-eluting impurities or detector saturation.[2]

Mechanistic Fragmentation Pathway (EI, 70 eV)

Under electron ionization, the molecule exhibits high stability due to the biaryl conjugation. Fragmentation is driven by radical site initiation on the nitrogen or the aromatic rings.[2]

-

Primary Cleavage (Dehalogenation): The C-Cl bond is the weakest link relative to the C-C biaryl bond.[2]

- .

-

Observation: This peak retains a monochloro isotope pattern (3:1).[2]

-

Secondary Cleavage:

- .

-

This ion corresponds to the 2-phenylpyridine core (minus protons), a fully conjugated aromatic system.

-

Ring Collapse (HCN Loss):

-

Characteristic of pyridine rings, expulsion of neutral HCN (27 Da) occurs from the molecular ion or dehalogenated fragments.

- (Dichlorophenyl-acetylene radical cation).

-

Visualization: Fragmentation & Workflow

The following diagrams illustrate the proposed fragmentation pathway and the recommended analytical workflow.

Caption: Proposed EI fragmentation pathway highlighting the sequential loss of Chlorine atoms and HCN expulsion.

Caption: Analytical workflow for purity assessment and structural confirmation.

Validated Experimental Protocol (GC-MS)

This protocol is designed for purity assessment of synthetic batches or identification in non-biological matrices.[2] For biological matrices (e.g., plasma), LC-MS/MS (ESI+) is recommended due to sensitivity requirements.

Sample Preparation[2][3]

-

Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[2][3] Avoid alcohols if derivatization is not intended, though this molecule is stable in MeOH.

-

Concentration: Prepare a stock at 1 mg/mL, dilute to 10 µg/mL for analysis.

-

Filtration: 0.22 µm PTFE filter to remove particulate catalysts (e.g., Palladium residues from Suzuki coupling).

Instrumentation Parameters (Agilent 7890/5977 eq.)

| Parameter | Setting | Rationale |

| Column | HP-5ms UI (30m x 0.25mm x 0.25µm) | Standard non-polar phase separates aromatic isomers effectively.[2][4] |

| Inlet Temp | 280°C | Ensures rapid volatilization of the biaryl system without thermal degradation.[2] |

| Injection Mode | Split (10:1 or 20:[2]1) | Prevents column overload and maintains peak shape.[2] |

| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times.[2] |

| Oven Program | 80°C (1 min) → 20°C/min → 300°C (5 min) | Fast ramp removes solvent; high final temp elutes the biaryl (BP approx 300°C+). |

| Transfer Line | 300°C | Prevents condensation of high-boiling aromatics.[2] |

| Source Temp | 230°C | Standard for EI.[2][5] |

| Scan Range | m/z 50 – 500 | Captures parent ion (223) and low mass fragments.[2] |

Quality Control Criteria

-

Retention Time: Expect elution late in the chromatogram (approx. 8-10 min depending on ramp) due to

interactions with the stationary phase.[2] -

Signal-to-Noise: Limit of Quantitation (LOQ) should be established at S/N > 10 for the m/z 223 ion.

-

Carryover: Run a solvent blank after high-concentration samples; biaryls can stick to the inlet liner.[2]

References

-

National Institutes of Health (NIH). (2022).[2] Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. PubMed Central.[2] Retrieved March 2, 2026, from [Link]

-

Royal Society of Chemistry. (2018).[2] Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes.[2][6][7] Journal of Materials Chemistry C. Retrieved March 2, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Phenylpyridine | C11H9N | CID 13887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: Orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 7. Emitters with a pyridine-3,5-dicarbonitrile core and short delayed fluorescence lifetimes of about 1.5 μs: orange-red TADF-based OLEDs with very slow efficiency roll-offs at high luminance - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

Crystallographic Profiling of 2-(3,5-Dichlorophenyl)pyridine Derivatives in Metallodrug Design

Executive Summary

The rational design of metallodrugs and photodynamic therapy (PDT) agents relies heavily on the precise spatial arrangement of their organic ligands. Among privileged pharmacophores, 2-(3,5-Dichlorophenyl)pyridine (DCPP) and its derivatives have emerged as highly versatile bidentate cyclometalating (C^N) ligands. By forming robust carbon-metal (σ-C) and nitrogen-metal coordinate bonds, DCPP stabilizes transition metals like Gold(III), Palladium(II), and Iridium(III)[1].

As a Senior Application Scientist, I present this technical whitepaper to dissect the crystallographic fundamentals of DCPP derivatives. We will explore how the 3,5-dichloro substitution dictates crystal packing, modulates electronic properties, and ultimately drives the biological efficacy of these complexes in oncological applications.

Structural Chemistry & Ligand Topography

The crystallographic behavior of DCPP is fundamentally distinct from its unsubstituted parent, 2-phenylpyridine. The introduction of chlorine atoms at the 3 and 5 positions of the phenyl ring induces three critical structural phenomena:

-

Steric Strain and Dihedral Twisting: In its uncoordinated state, the bulky Cl atom at the 3-position creates a steric clash with the adjacent pyridine protons, forcing the two aromatic rings out of coplanarity. Upon cyclometalation, the metal center forces the rings into a near-planar conformation, inducing inherent ring strain. This strain slightly elongates the metal-carbon (M-C) bond, increasing ligand lability under specific biological triggers.

-

Halogen Bonding in Crystal Packing: The highly electronegative Cl atoms engage in intermolecular halogen bonding (C–Cl···Cl–C and C–Cl···π interactions). This supramolecular architecture dictates the unit cell packing (frequently favoring P-1 or P2₁/c space groups) and prevents the tight π-π stacking that typically causes self-quenching in luminescent complexes[2].

-

Electronic Modulation (Trans-Influence): The strongly electron-withdrawing nature of the dichloro-phenyl moiety lowers the Highest Occupied Molecular Orbital (HOMO) of the complex. Crystallographically, this manifests as a strong trans-influence: the bond opposite to the σ-bonded phenyl carbon is significantly lengthened and weakened, dictating the site of nucleophilic attack in biological media[1].

Coordination Geometries in Transition Metal Complexes

The geometry of the DCPP-metal complex is entirely dependent on the d-electron count of the transition metal. Understanding these geometries is critical for predicting how the drug will interact with DNA or protein targets.

Quantitative Crystallographic Data Summary

The following table synthesizes single-crystal X-ray diffraction (SC-XRD) parameters for DCPP and related halo-phenylpyridine metal complexes, highlighting the variance in bond lengths and geometries[1],[3],[2].

| Complex Type | Coordination Geometry | Typical Space Group | Avg. M–C Bond (Å) | Avg. M–N Bond (Å) | Dihedral Angle (C-N rings) |

| [Au(DCPP)Cl₂] | Square Planar | P2₁/c | 2.04 ± 0.02 | 2.03 ± 0.02 | 5.2° - 8.4° |

| [Pd(DCPP)Cl]₂ | Square Planar (Dimer) | P-1 | 1.98 ± 0.01 | 2.05 ± 0.01 | 45.7° - 50.1° |

| [Ir(DCPP)₂(L)]⁺ | Distorted Octahedral | P-1 | 2.00 ± 0.02 | 2.09 ± 0.02 | 12.5° - 15.3° |

Causality Note: The distorted octahedral geometry of Iridium(III) complexes (n=6) forces multiple DCPP ligands into close proximity, resulting in a highly crowded coordination sphere[2]. The 3,5-dichloro substitution prevents unwanted ligand-ligand aggregation, maintaining high luminescence quantum yields necessary for photodynamic applications[4].

Biological Mechanisms Dictated by Crystal Structure

The transition from a crystalline solid to a solvated active pharmaceutical ingredient (API) requires structural stability. For Gold(III) complexes, premature reduction to Au(I) or Au(0) in the bloodstream is a major hurdle. The σ-bonded DCPP ligand provides immense thermodynamic stability, protecting the Au(III) square planar center in reducing biological media[1].

Once inside the cell (facilitated by the high lipophilicity of the dichloro groups), the mechanism of action diverges based on the metal's coordination geometry. Square planar complexes (Au, Pd) act via direct DNA intercalation, while octahedral complexes (Ir) act as photosensitizers to generate Reactive Oxygen Species (ROS).

Fig 1. Mechanistic pathway of DCPP-metal complexes driving targeted cellular apoptosis.

Validated Experimental Protocols: Synthesis & SC-XRD

To ensure absolute trustworthiness in structural characterization, the following protocol outlines a self-validating system for synthesizing and crystallizing [Au(DCPP)Cl₂]. Every step includes internal quality control checkpoints.

Step-by-Step Methodology

Step 1: Microwave-Assisted Cyclometalation

-

Action: Suspend NaAuCl₄·2H₂O and 2-(3,5-Dichlorophenyl)pyridine (1:1.1 molar ratio) in a 1:1 mixture of acetonitrile and water. Subject to microwave irradiation (80 °C, 50 W, 15 minutes).

-

Causality: Traditional reflux methods for Au(III) C-H activation take days and yield mixed products. Microwave heating provides uniform thermal energy, bypassing the slow kinetics of C-H activation and suppressing the reduction of Au(III) to Au(0) nanoparticles.

Step 2: Chromatographic Purification

-

Action: Extract the product with dichloromethane (DCM), dry over MgSO₄, and purify via silica gel column chromatography (Eluent: DCM/Hexane 1:1).

-

Validation: Verify purity (>98%) via ¹H NMR. The disappearance of the proton signal at the 2-position of the phenyl ring confirms successful cyclometalation.

Step 3: Vapor Diffusion Crystallization

-

Action: Dissolve 5 mg of the purified complex in 0.5 mL of DCM in a 2-dram inner vial. Place this vial uncovered inside a 20 mL outer scintillation vial containing 3 mL of diethyl ether (anti-solvent). Seal the outer vial tightly and store at 4 °C for 72 hours.

-

Causality: Slow vapor diffusion of the non-polar ether into the DCM gradually reduces the dielectric constant of the solvent mixture. This controlled reduction in solubility promotes the nucleation of high-quality, defect-free single crystals rather than amorphous precipitation.

Step 4: Single-Crystal X-Ray Diffraction (SC-XRD)

-

Action: Harvest a single crystal (approx. 0.1 x 0.1 x 0.05 mm), mount it on a MiTeGen loop using Paratone-N oil, and flash-cool to 100 K under a nitrogen stream. Collect data using Mo Kα radiation (λ = 0.71073 Å).

-

Causality: Cryo-cooling to 100 K minimizes the thermal motion (Debye-Waller factors) of the atoms. This is critical for accurately resolving the anisotropic thermal ellipsoids of the heavy Au and Cl atoms, ensuring an R₁ value of < 0.05 during SHELXL refinement[3].

Fig 2. Self-validating high-throughput crystallization and SC-XRD analysis workflow.

References

-

[1] Fan, D., et al. Chemical and biological studies of the dichloro(2-phenylpyridine) gold(III) complex and its derivatives. Dalton Transactions (RSC Publishing).[Link]

-

[3] Ha, K. Crystal structure of dichlorobis(2-phenylpyridine-kN)palladium(II), PdCl2(C11H9N)2. Zeitschrift für Kristallographie - New Crystal Structures.[Link]

-

[2] Fresta, E., et al. Synthesis and Crystal Structure of Bis(2-phenylpyridine-C,N')-bis(acetonitrile)iridium(III)hexafluorophosphate Showing Three Anion/Cation Couples in the Asymmetric Unit. MDPI Crystals.[Link]

-

[4] Room-temperature combinatorial screening of cyclometallated iridium(iii) complexes for a step towards molecular control of colour purity. Dalton Transactions (RSC Publishing).[Link]

Sources

- 1. Chemical and biological studies of the dichloro(2-phenylpyridine) gold(iii) complex and its derivatives - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis and Crystal Structure of Bis(2-phenylpyridine-C,N’)-bis(acetonitrile)iridium(III)hexafluorophosphate Showing Three Anion/Cation Couples in the Asymmetric Unit [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. (PDF) Room-temperature combinatorial screening of cyclometallated iridium(iii) complexes for a step towards molecular control of colour purity [academia.edu]

discovery of 2-(3,5-Dichlorophenyl)pyridine as a furin inhibitor

The Discovery & Characterization of 2-(3,5-Dichlorophenyl)pyridine as a Furin Inhibitor: A Technical Guide

Executive Technical Summary

The proprotein convertase Furin (PCSK3) is a master switch in human pathology, governing the activation of viral glycoproteins (including SARS-CoV-2 Spike and HIV gp160) and oncogenic precursors (e.g., TGF-β, IGF-1R). Historically, targeting Furin has been hampered by the highly charged, solvent-exposed nature of its active site, which typically necessitates polybasic peptide inhibitors with poor pharmacokinetic profiles.

This guide details the discovery of 2-(3,5-Dichlorophenyl)pyridine derivatives, a class of small-molecule inhibitors that circumvent these limitations through a novel induced-fit mechanism . Unlike classical competitive inhibitors that dock into a static active site, these compounds induce a conformational flip of the cryptic Tryptophan-254 (Trp254) residue, creating a transient hydrophobic pocket. This mechanism yields nanomolar potency (

Target Profile & Pathological Relevance

Furin is a serine protease of the subtilisin/kexin family. It cleaves substrates at the consensus motif Arg-X-Lys/Arg-Arg↓ (R-X-K/R-R) .

Signaling & Pathogenesis Pathway

The following diagram illustrates the critical checkpoints where Furin activity drives pathology and where the 2-(3,5-Dichlorophenyl)pyridine scaffold intervenes.

Figure 1: Furin-mediated pathological cascades and the intervention point of dichlorophenylpyridine inhibitors.

The Discovery Logic: Induced-Fit Mechanism

The breakthrough in identifying the 2-(3,5-Dichlorophenyl)pyridine scaffold lies in its ability to reshape the enzyme's topography.

The "Cryptic" Pocket

Standard crystal structures of Furin show a solvent-exposed S1-S4 pocket, difficult for lipophilic small molecules to bind with high affinity. However, structural studies (X-ray crystallography) revealed that the 2-(3,5-Dichlorophenyl)pyridine core forces the indole side chain of Trp254 to rotate (flip).

-

Resting State: Trp254 is buried, stabilizing the oxyanion hole.

-

Induced State: The inhibitor binds, causing Trp254 to flip outward. This exposes a novel hydrophobic trench (S1/S2 sub-pocket) that perfectly accommodates the 3,5-dichlorophenyl moiety.

Structure-Activity Relationship (SAR)

-

3,5-Dichlorophenyl Ring: Critical for potency. The chlorines provide specific hydrophobic contacts within the newly formed Trp254 pocket. Removing or shifting these halogens (e.g., to 2,4-dichloro) significantly reduces affinity, confirming the strict steric requirement of the induced pocket.

-

Pyridine Core: Acts as the scaffold linker, positioning the dichlorophenyl group while allowing the rest of the molecule (often basic piperidine/piperazine tails) to interact with the negatively charged S1/S2 regions (Asp258, Asp306).

Experimental Validation Protocols

To validate inhibitors of this class, high-fidelity assays are required. The standard fluorogenic assays can suffer from interference (autofluorescence). Therefore, a MALDI-TOF-MS based assay is the gold standard for kinetic characterization.

Protocol: MALDI-TOF-MS Furin Activity Assay

A label-free, mass-spectrometry based workflow to determine IC50 values without optical interference.

Materials:

-

Enzyme: Recombinant Human Furin (soluble domain).

-

Substrate: Acetyl-Arg-Glu-Lys-Arg-Ala-Val-Leu-Gln-Ser-Gly-Leu-NH2 (Derived from SARS-CoV-2 Spike sequence).

-

Matrix: α-Cyano-4-hydroxycinnamic acid (HCCA).

-

Internal Standard: Deuterated peptide or distinct mass peptide analog.

Workflow Steps:

-

Compound Preparation: Prepare 10-point serial dilutions of the 2-(3,5-Dichlorophenyl)pyridine derivative in DMSO.

-

Incubation:

-

Mix 10 µL of Furin (final conc. 1-5 nM) with 1 µL of compound.

-

Incubate for 15 minutes at RT to allow for the "induced-fit" conformational change (slow-binding kinetics are often observed).

-

-

Reaction Initiation: Add 10 µL of Substrate (final conc. 2 µM). Incubate at 37°C for 30–60 minutes.

-

Quenching: Stop reaction with 10% Formic Acid.

-

Spotting: Mix 1:1 with HCCA matrix containing Internal Standard. Spot on MALDI target plate.

-

Analysis: Measure the ratio of Product Peak (Mass X) to Substrate Peak (Mass Y) .

-

Calculation: Plot % Conversion vs. Log[Inhibitor] to derive IC50.

Figure 2: MALDI-TOF-MS screening workflow for validating induced-fit Furin inhibitors.

Quantitative Data Summary

The following data highlights the potency of the lead compounds derived from the 2-(3,5-Dichlorophenyl)pyridine scaffold. Note the correlation between the specific substitution pattern and inhibitory activity.[1][2]

| Compound ID | Scaffold Core | R-Group Modification | IC50 (Furin) [nM] | Mechanism |

| Compound 1 | 2-(3,5-Dichlorophenyl)pyridine | Piperazine-Pyrimidinyl tail | 1.1 ± 0.2 | Induced-Fit (Trp254) |

| Compound 2 | 2-(3,5-Dichlorophenyl)pyridine | Piperidinyl linker | 0.8 ± 0.1 | Induced-Fit (Trp254) |

| Compound 5 | 2-(3,5-Dichlorophenyl)pyridine | Truncated tail | 78.0 ± 5.0 | Partial Occupancy |

| Control | Hexa-D-Arginine | Peptide | 106.0 | Competitive (Classic) |

Data Source: Derived from kinetic assays using S-protein substrate (Dahms et al., 2022).

Key Insight: The sub-nanomolar potency of Compounds 1 and 2, compared to the peptide control, validates the superiority of accessing the cryptic hydrophobic pocket over simple electrostatic interaction.

References

-

Dahms, S. O., et al. (2022). "Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism."[3][4][5] ACS Chemical Biology.

-

Source:

- Relevance: Primary literature defining the Trp254 induced-fit mechanism and crystal structures (PDB: 7QY2).

-

-

Dahms, S. O., et al. (2022). "PDB 7QY2: Crystal structure of furin in complex with the dichlorophenylpyridine-based inhibitor 2.

-

Cheng, Y. K., et al. (2020). "Furin Inhibitors as Therapeutic Agents for SARS-CoV-2.

-

Source:

- Relevance: Contextualizes the therapeutic necessity of Furin inhibition in viral p

-

Sources

The Dichlorophenylpyridine Core: Reactivity, Synthesis, and Medicinal Utility

The reactivity of the Dichlorophenylpyridine core is defined by the interplay between the electron-deficient pyridine ring and the lipophilic, deactivated dichlorophenyl moiety. This guide explores the synthesis, regioselective functionalization, and medicinal utility of this scaffold, emphasizing its role as a "privileged structure" in modern drug discovery (e.g., Furin inhibitors).

Executive Summary

The dichlorophenylpyridine scaffold—specifically the 2-(3,5-dichlorophenyl)pyridine and 2-(2,4-dichlorophenyl)pyridine isomers—represents a critical pharmacophore in medicinal chemistry. It balances three essential properties:

-

Metabolic Stability: The chlorine substituents block cytochrome P450-mediated oxidation at vulnerable phenyl positions.

-

Hydrophobic Anchoring: The lipophilic dichlorophenyl moiety accesses deep hydrophobic pockets in protein targets (e.g., Furin, Kinases).

-

Directed Reactivity: The pyridine nitrogen serves as a powerful Directing Group (DG) for transition-metal-catalyzed C–H activation, though this is modulated by the steric and electronic influence of the chlorine atoms.

Electronic Landscape & Structural Logic

To manipulate this core, one must understand the electronic "push-pull" dynamics.

The Pyridine Ring (The "Pull")

The pyridine ring is electron-deficient (

-

Reactivity: Resistant to electrophilic aromatic substitution (

) but highly susceptible to nucleophilic aromatic substitution ( -

Role: Acts as a Lewis base. The

nitrogen is the primary coordination site for metal catalysts (Pd, Ir, Rh), directing functionalization to the ortho positions of the attached phenyl ring.

The Dichlorophenyl Ring (The "Anchor")

The reactivity depends heavily on the chlorine substitution pattern. Chlorines are inductively electron-withdrawing (

| Pattern | Electronic Effect | Steric Consequence | Reactivity Prediction |

| 3,5-Dichloro | Symmetrical deactivation. | C2' and C6' (ortho to Py) are flanked by Cl. | High Steric Hindrance. C–H activation at C2'/C6' requires small catalysts or high temperatures. |

| 2,4-Dichloro | Asymmetrical. | C2' is blocked by Cl. | High Regioselectivity. C–H activation is forced to occur exclusively at the open C6' position. |

Synthetic Access: The Suzuki-Miyaura Standard

The most robust method for constructing the dichlorophenylpyridine core is the Suzuki-Miyaura Cross-Coupling . This method tolerates the chlorine substituents (which can be labile under other conditions like Kumada coupling).

Mechanistic Logic

-

Coupling Partners: Typically involves a pyridyl halide (electrophile) and a dichlorophenylboronic acid (nucleophile).

-

Catalyst Choice:

or -

Base Selection: Weak bases (

,

Figure 1: The Suzuki-Miyaura pathway for constructing the core. The choice of ligand affects the oxidative addition rate into the electron-poor pyridine halide.

Reactivity Profile: Functionalizing the Core

Once built, the core offers distinct sites for diversification.

Directed C–H Activation (The "Ortho-Effect")

The pyridine nitrogen directs transition metals (Pd, Rh, Ir) to the ortho positions of the phenyl ring (

-

The Challenge: In 3,5-dichlorophenyl derivatives, the

positions are sterically crowded by the meta-chlorines. -

The Solution: Use of Iridium-catalyzed borylation or Rhodium-catalyzed alkylation .

-

Protocol Insight: C–H activation often requires higher temperatures (

) to overcome the rotational barrier and steric clash of the Cl atoms. -

Regioselectivity:[1][2][3][4][5] In 2,4-dichloro systems, the reaction is exclusively directed to the C6' position (the "open" side), as the C2' position is blocked by a chlorine atom.

-

Pyridine Functionalization (Minisci Reaction)

To functionalize the pyridine ring after core assembly, radical substitution is preferred over electrophilic attack.

-

Mechanism: Protonation of the pyridine nitrogen lowers the LUMO, making it susceptible to nucleophilic radicals (generated from carboxylic acids + Ag/persulfate).

-

Selectivity: Occurs predominantly at C2/C6 of the pyridine. If C2 is occupied by the dichlorophenyl group, substitution occurs at C6.

Medicinal Chemistry Case Study: Furin Inhibitors

The (3,5-dichlorophenyl)pyridine moiety is the structural anchor for a potent class of Furin inhibitors (e.g., BOS-318).[6][7][8][9]

The "Induced-Fit" Mechanism

Furin is a proprotein convertase involved in viral entry (including SARS-CoV-2) and cancer.

-

Binding Mode: The 3,5-dichlorophenyl group acts as a "hydrophobic wedge." It displaces the side chain of Trp254 in the Furin active site.[6][8]

-

Why Dichloro?

-

Lipophilicity: The two chlorines significantly increase LogP, driving the burial of the group into the hydrophobic pocket created by the Trp254 displacement.

-

Shape Complementarity: The 3,5-substitution pattern creates a flat, wide profile that perfectly fills the cryptic pocket.

-

Figure 2: The "Induced-Fit" binding mechanism of dichlorophenylpyridine inhibitors in Furin.[9] The core forces a structural rearrangement essential for potency.

Experimental Protocols

Protocol A: Synthesis of 2-(3,5-Dichlorophenyl)pyridine (Suzuki Coupling)

This protocol is optimized for scalability and minimizes dehalogenation side-products.

Reagents:

-

2-Bromopyridine (1.0 equiv)

-

3,5-Dichlorophenylboronic acid (1.2 equiv)

- (3 mol%)

- (2.0 equiv, 2M aqueous solution)

-

Solvent: 1,4-Dioxane

Step-by-Step:

-

Setup: Charge a round-bottom flask with 2-bromopyridine (10 mmol), boronic acid (12 mmol), and Pd catalyst (0.3 mmol).

-

Inertion: Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-Dioxane (40 mL) and 2M

(10 mL). -

Reaction: Heat to 90°C for 12 hours. Note: Monitor by TLC/LCMS. Do not exceed 100°C to avoid Pd-catalyzed de-chlorination.

-

Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product typically elutes as a white/off-white solid.

Protocol B: Regioselective C–H Chlorination

To introduce a third chlorine or functional group onto the pyridine ring.

Reagents:

-

2-(3,5-Dichlorophenyl)pyridine (1.0 equiv)

-

N-Chlorosuccinimide (NCS) (1.2 equiv)

- (5 mol%)

-

Solvent: Acetic Acid[10]

Step-by-Step:

-

Dissolution: Dissolve substrate and NCS in Acetic Acid in a sealed tube.

-

Catalysis: Add

. -

Activation: Heat to 110°C for 24 hours. The Pyridine N directs the Pd to the ortho-position of the phenyl ring, but since those are blocked or crowded, electrophilic chlorination may occur on the pyridine ring (C3 position) or the Pd may force activation at the crowded C2' if conditions allow. Self-Validation: Check NMR for loss of Pyridine C3-H signal vs Phenyl H signal.

References

-

Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. ACS Chemical Biology. (2022).[9] Link

-

C–H Activation of Phenyl Imines and 2-Phenylpyridines with [Cp*MCl2]2 (M = Ir, Rh): Regioselectivity, Kinetics, and Mechanism. Organometallics. (2009). Link

-

The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry. BenchChem Technical Guides. (2025). Link

-

Metabolic stability of 2,4-dichlorophenoxyacetic acid (2,4-D) in rat and dog. Xenobiotica. (2003). Link

-

Palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances. (2014). Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines [mdpi.com]

- 3. C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds and Heteroarene Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Characterization of Dichlorobiphenyl-Derived Inhibitors of the Proprotein Convertase Furin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and properties of 6-(2,6-dichlorophenyl)-3- (3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b] [1,3,4]thiadiazine-7-carboxylic acid and its salts | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

The Stability Dynamics of 2-(3,5-Dichlorophenyl)pyridine at Room Temperature: A Technical Guide for Drug Development and Catalysis

Executive Summary

In the realm of organometallic chemistry and drug development, 2-(3,5-Dichlorophenyl)pyridine (CAS: 1379370-04-3) serves as a highly privileged bidentate ligand and structural scaffold. It is instrumental in palladium-catalyzed C–H activation, iridium-based photocatalysis, and the synthesis of bioactive gold(III) complexes [1].

A recurring operational paradox encountered by researchers is the discrepancy in handling guidelines: commercial suppliers routinely ship the compound at room temperature (RT), yet mandate long-term storage at 2–8°C [2]. This whitepaper elucidates the physicochemical causality behind this dichotomy, detailing the ambient degradation pathways, their impact on downstream applications, and self-validating protocols for assessing ligand integrity.

Physicochemical Baselines & The "Shipping vs. Storage" Paradox

To understand the stability profile of 2-(3,5-Dichlorophenyl)pyridine, one must first analyze its baseline physicochemical properties. The compound is kinetically stable against rapid degradation, allowing it to survive 7–14 day transit windows at room temperature. However, it is thermodynamically susceptible to slow oxidative and photolytic processes over prolonged periods.

Table 1: Physicochemical Properties and Stability Implications

| Property | Value | Chemical/Operational Significance |

| CAS Number | 1379370-04-3 | Unique identifier for procurement, QA, and regulatory logging. |

| Molecular Formula | C₁₁H₇Cl₂N | Halogenated biaryl system; the electron-withdrawing chlorines tune the electronic bite angle of the ligand. |

| Molecular Weight | 224.09 g/mol | Standardized for precise stoichiometric calculations in micro-scale catalysis. |

| LogP | ~4.05 | Highly lipophilic; prone to moisture-induced aggregation if exposed to humid ambient air. |

| Shipping Condition | Room Temperature | Kinetically stable enough to resist acute degradation during standard transit times. |

| Storage Condition | 2–8°C (Sealed, Dry) | Suppresses thermodynamic auto-oxidation of the pyridine nitrogen and prevents moisture ingress. |

Mechanistic Pathways of Ambient Degradation

When stored at room temperature (approx. 20–25°C) under ambient atmosphere and light, 2-(3,5-Dichlorophenyl)pyridine undergoes two primary modes of insidious degradation. While these pathways are slow, generating only 1–3% impurities over several months, this margin of error is catastrophic for transition-metal catalysis.

Auto-Oxidation to Pyridine N-Oxide

The lone pair of electrons on the pyridine nitrogen is the primary coordination site for transition metals. However, prolonged exposure to atmospheric oxygen at room temperature facilitates slow auto-oxidation, yielding a pyridine N-oxide [3]. While N-oxides are generally stable molecules, their presence as an impurity drastically alters the ligand's steric profile and electronic properties. The N-oxide oxygen competes with the nitrogen for metal coordination, effectively poisoning the catalytic cycle.

Photolytic C–Cl Bond Cleavage

Halogenated aromatics exhibit sensitivity to ultraviolet and high-intensity visible light. The 3,5-dichloro substitution provides crucial steric shielding and electronic deficiency necessary for specific catalytic cross-couplings. Continuous exposure to ambient laboratory lighting at room temperature can induce slow homolytic cleavage of the C–Cl bonds, generating radical species that lead to dimerization or dehalogenated byproducts.

Fig 1: Ambient degradation pathways of 2-(3,5-Dichlorophenyl)pyridine at room temperature.

Empirical Workflows for Stability Validation

To ensure scientific integrity, researchers must not assume the purity of 2-(3,5-Dichlorophenyl)pyridine stored at room temperature. The following self-validating protocol is designed to detect trace degradation before the compound is deployed in sensitive biological assays or organometallic syntheses [4].

Protocol: Accelerated Degradation & HPLC-UV/MS Monitoring

Causality & Design: This workflow isolates oxidation and photolysis as variables, utilizing high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) to detect the exact +16 Da mass shift indicative of N-oxide formation.

-

Aliquot Preparation:

-

Step: Dissolve 10 mg of the compound in 1 mL of anhydrous acetonitrile. Split into two 0.5 mL aliquots.

-

Causality: Acetonitrile ensures full solubility of both the highly lipophilic parent compound and the more polar N-oxide degradant.

-

-

Variable Isolation (Control vs. Test):

-

Step: Purge Vial A (Control) with Argon, seal tightly, and wrap in aluminum foil. Leave Vial B (Test) exposed to ambient air and ambient laboratory light.

-

Causality: This isolates atmospheric oxygen and photons as the primary degradation vectors.

-

-

Thermal Incubation:

-

Step: Incubate both vials at a controlled 25°C (Room Temperature) for 14 days.

-

-

Internal Standard Spiking (Self-Validation):

-

Step: Prior to analysis, spike both vials with 1.0 mM of biphenyl as an internal standard.

-

Causality:Self-Validating System: If the combined molarity of the intact ligand and detected degradants does not equal the expected ratio relative to the biphenyl standard, it flags an error in the protocol (e.g., volatile loss, solvent evaporation, or irreversible precipitation).

-

-

HPLC-UV/MS Analysis:

-

Step: Inject 5 µL into a C18 reverse-phase column. Monitor UV absorbance at 254 nm and positive electrospray ionization (ESI+).

-

Causality: The intact ligand will elute later due to its high LogP. The N-oxide will elute earlier and exhibit an

peak at m/z 240.09 (compared to the parent m/z 224.09).

-

Fig 2: Self-validating experimental workflow for assessing room temperature stability.

Impact on Downstream Applications

The stability of 2-(3,5-Dichlorophenyl)pyridine is not merely a logistical concern; it directly dictates the success or failure of high-stakes chemical applications.

-

Palladium-Catalyzed C–H Activation: In directed ortho-metalation, the pyridine nitrogen must coordinate cleanly to the Pd(II) center. If room temperature storage has allowed N-oxides to form, these impurities act as competitive inhibitors, binding irreversibly to the palladium and stalling the catalytic cycle. This manifests as unexplained yield drops from 90% to <20%.

-

Medicinal Chemistry (Gold/Iridium Complexes): When synthesizing therapeutic Gold(III) complexes or Iridium(III) photocatalysts, the purity of the bidentate ligand dictates the photophysical properties (e.g., luminescence quantum yield) and the biological toxicity profile of the final drug candidate. Dehalogenated impurities generated from light exposure at RT will create a heterogeneous mixture of metal complexes, failing strict pharmaceutical QA/QC standards.

References

-

Title: A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines Source: RSC Advances URL: [Link]

-

Title: Medicinal Chemistry of Drugs with N-Oxide Functionalities Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

-

Title: Synthesis, characterization, and biological activities of 2-phenylpyridine gold(III) complexes with thiolate ligands Source: ResearchGate URL: [Link]

Methodological & Application

using 2-(3,5-Dichlorophenyl)pyridine in furin inhibition assays

Application Note: Evaluation of 2-(3,5-Dichlorophenyl)pyridine Scaffolds in Furin Inhibition Assays

Abstract & Introduction

The proprotein convertase Furin is a critical therapeutic target due to its role in processing viral glycoproteins (e.g., SARS-CoV-2 Spike, Influenza HA), bacterial toxins (Anthrax PA), and metastatic factors (TGF

2-(3,5-Dichlorophenyl)pyridine represents a privileged scaffold for a novel class of non-canonical, small-molecule furin inhibitors (often referred to as the "BOS" series).[1] Unlike substrate-mimetic peptides, these compounds function via a distinct induced-fit mechanism . They bind to a cryptic hydrophobic pocket exposed only when the active site residue Trp254 undergoes a massive conformational flip (

This Application Note provides a validated workflow for evaluating this scaffold. Because these inhibitors rely on conformational changes, standard protocols must be adapted to account for slow-binding kinetics and hydrophobic solubility profiles .

Mechanism of Action & Experimental Logic

To successfully assay this compound, one must understand that it is not a simple "lock-and-key" competitive inhibitor.

-

The Challenge: The 2-(3,5-Dichlorophenyl)pyridine core is hydrophobic. It binds to a site created after the enzyme reshapes itself.

-

The Solution: Experimental protocols must include a Pre-Incubation Step (Enzyme + Inhibitor) prior to substrate addition. Omitting this step often leads to underestimation of potency (IC

shift) because the substrate competes with the conformational change required for inhibitor binding.

Figure 1: The induced-fit binding mechanism. The inhibitor stabilizes a specific conformation of Furin, requiring time to reach equilibrium.

Material Handling & Preparation

Compound Properties:

-

Lipophilicity: High (cLogP > 3.0).

-

Solubility: Poor in water; soluble in DMSO.

-

Aggregation Risk: High.

Preparation Protocol:

-

Stock Solution: Dissolve neat compound in 100% DMSO to a concentration of 10 mM . Vortex vigorously.

-

Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles which can precipitate the compound.

-

Working Solutions:

-

Prepare a Intermediate Plate in 100% DMSO (Serial 3-fold dilutions).

-

Transfer to aqueous buffer immediately before use to minimize precipitation.

-

Critical: Final DMSO concentration in the assay well must be < 1% (ideally 0.5%) and constant across all wells.

-

Protocol A: In Vitro Fluorogenic Furin Assay

This is the primary screen for IC

Reagents:

-

Enzyme: Recombinant Human Furin (Truncated, soluble).

-

Substrate: Boc-Arg-Val-Arg-Arg-AMC (

). -

Positive Control: Decanoyl-RVKR-CMK (Irreversible inhibitor).

-

Assay Buffer: 100 mM HEPES (pH 7.5), 1 mM CaCl

, 1 mM-

Note: Triton X-100 is mandatory to prevent false positives caused by colloidal aggregation of the hydrophobic pyridine scaffold.

-

Step-by-Step Workflow:

-

Plate Setup: Use black, flat-bottom 384-well or 96-well non-binding surface (NBS) plates.

-

Inhibitor Addition:

-

Add 5

L of diluted inhibitor (in assay buffer with 5% DMSO) to wells. -

Final DMSO in well will be 1% after all additions.

-

-

Enzyme Addition (The Pre-Incubation):

-

Dilute Furin to 2 nM (final concentration will be 1 nM) in Assay Buffer.

-

Add 10

L of Furin to the inhibitor. -

Incubate for 30 minutes at Room Temperature (25°C). Crucial for induced-fit binding.

-

-

Substrate Initiation:

-

Dilute Boc-RVRR-AMC to 100

M (final 50 -

Add 10

L of Substrate to start the reaction.

-

-

Kinetic Read:

-

Immediately place in plate reader (e.g., EnVision, Tecan).

-

Excitation: 360-380 nm | Emission: 440-460 nm.

-

Read every 60 seconds for 45 minutes.

-

Data Analysis:

-

Calculate the slope (RFU/min) of the linear portion of the curve (usually 5–20 mins).

-

Normalize slope to DMSO control (100% Activity) and No-Enzyme control (0% Activity).

-

Fit to a 4-parameter logistic (Hill) equation.

Figure 2: Kinetic Assay Workflow emphasizing the critical pre-incubation step.

Protocol B: Cell-Based Processing Assay (Western Blot)

Biochemical potency does not guarantee cellular activity (permeability issues). This protocol validates target engagement in a cellular context.[3]

Cell Line: U2OS or CHO cells (Furin-deficient CHO-FD11 cells transfected with Furin are excellent for specificity checks).

Workflow:

-

Seeding: Seed cells (200,000 cells/well) in a 6-well plate. Incubate 24h.

-

Transfection (Optional): If endogenous substrates are low, transfect with a plasmid encoding Pro-BDNF or SARS-CoV-2 Spike .

-

Treatment:

-

Replace media with Opti-MEM (serum-free) containing the inhibitor (0.1 nM – 10

M). -

Incubate for 16–24 hours .

-

-

Lysis & Blotting:

-

Lyse cells in RIPA buffer + Protease Inhibitor Cocktail (ensure the cocktail does not contain furin inhibitors if you are measuring activity in the lysate, but here we measure the product accumulated).

-

Run SDS-PAGE.[4]

-

Primary Antibodies: Anti-Spike (detects cleaved S1/S2) or Anti-BDNF.

-

Loading Control: Anti-GAPDH or Anti-Vinculin.

-

-

Quantification:

-

Measure band intensity of Pro-protein (Uncleaved) vs. Mature (Cleaved).

-

Plot the ratio of [Uncleaved / Total] vs. Inhibitor Concentration.

-

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| High Background Fluorescence | Pyridine autofluorescence or compound precipitation. | Run a "Compound Only" control (no enzyme/substrate). Check solubility limit. |

| No Inhibition observed | Insufficient pre-incubation. | Increase pre-incubation of Enz+Inhibitor to 60 mins. |

| Steep Hill Slope (>2.0) | Aggregation-based inhibition (false positive). | Increase Triton X-100 to 0.1%. Centrifuge compound stocks. |

| Loss of Activity in Control | Lack of Calcium. | Ensure Buffer contains 1 mM CaCl |

| Variable IC50 | DMSO fluctuation. | Ensure DMSO is exactly matched (e.g., 0.5%) in all wells, including "0 drug" control. |

References

-

Dahms, S. O., et al. (2016). X-ray Structures of Human Furin in Complex with Cyclic Peptides Reveal Distinct Binding Modes. ACS Chemical Biology.

-

Hardes, K., et al. (2022). (3,5-Dichlorophenyl)pyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism.[2][5] ACS Chemical Biology.

- Key Reference: Describes the specific binding mode and structural rearrangement of Trp254.

-

BPS Bioscience. Furin Protease Assay Kit Protocol.

-

Douglas, S. E., et al. (2008). Small molecule inhibitors of the proprotein convertase furin.[2][3][4][6] Proceedings of the National Academy of Sciences (PNAS).[7]

Sources

Application Notes and Protocols for Cell-Based Antiviral Assays with 2-(3,5-Dichlorophenyl)pyridine Derivatives

Introduction

The landscape of antiviral drug discovery is continually evolving, with a growing interest in host-targeting antivirals as a strategy to combat a broad range of viruses and mitigate the emergence of drug resistance.[1] One such promising class of compounds is the 2-(3,5-Dichlorophenyl)pyridine derivatives, which have been identified as potent inhibitors of the host protease furin.[2][3][4] Furin is a cellular enzyme crucial for the maturation of a multitude of viral glycoproteins, including those of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) and influenza A viruses.[5][6] By inhibiting furin, these compounds can prevent the cleavage of viral surface proteins required for efficient viral entry into host cells, thereby blocking viral replication.[3][7]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to evaluate the antiviral efficacy of 2-(3,5-Dichlorophenyl)pyridine and its derivatives. We will delve into the critical experimental workflows, from initial cytotoxicity assessments to definitive antiviral potency determination, with a focus on the scientific rationale behind each step.

The Rationale for a Host-Targeting Antiviral Strategy

Targeting a host factor like furin presents both opportunities and challenges. A key advantage is the potential for broad-spectrum activity, as numerous viruses from different families rely on furin for their replication.[5] Furthermore, the barrier to viral resistance is theoretically higher, as the virus would need to evolve a new mechanism for glycoprotein processing that is independent of the targeted host factor. However, a critical consideration for any host-targeting antiviral is the potential for on-target toxicity, as host proteins also rely on furin for their normal function.[8] Therefore, a careful evaluation of the therapeutic window—the concentration range where the compound is effective against the virus without harming the host cells—is paramount.[9]

Experimental Workflow for Antiviral Evaluation

The evaluation of a potential antiviral compound follows a logical progression from assessing its inherent toxicity to determining its specific antiviral activity. This workflow ensures that the observed antiviral effect is not simply a consequence of the compound killing the host cells, which would inadvertently halt viral replication.

Caption: A streamlined workflow for the evaluation of antiviral compounds.

PART 1: Cytotoxicity Assessment (CC50 Determination)

Core Principle: Before assessing antiviral activity, it is crucial to determine the concentration at which the test compound itself is toxic to the host cells. The 50% cytotoxic concentration (CC50) is the concentration of a compound that causes a 50% reduction in cell viability.[9] This is a critical parameter for establishing the therapeutic window of a potential drug.[9]

Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9] In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[9]

Materials:

-

Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

2-(3,5-Dichlorophenyl)pyridine derivative stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (for formazan solubilization)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial two-fold dilutions of the 2-(3,5-Dichlorophenyl)pyridine derivative in cell culture medium. A typical starting concentration could be 100 µM.

-

After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions in triplicate.

-

Include "cell control" wells with medium only (100% viability) and "blank" wells with medium only (background).[9]

-

Incubate for 48-72 hours, corresponding to the duration of the planned antiviral assay.[9]

-

-

MTT Addition and Solubilization:

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.[9]

-

Subtract the average absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration: % Cell Viability = (Absorbance of Treated Wells / Absorbance of Cell Control Wells) x 100[9]

-

Plot the % cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the CC50 value.[9]

-

PART 2: Antiviral Efficacy Assessment (EC50/IC50 Determination)

Once the non-toxic concentration range of the compound is established, its ability to inhibit viral replication can be assessed. The choice of assay often depends on the virus being studied.

Protocol 1: Plaque Reduction Assay for SARS-CoV-2

The plaque reduction assay is the gold standard for quantifying infectious virus particles and the efficacy of antiviral compounds.[11][12] It measures the reduction in the number of viral plaques—localized areas of cell death—in the presence of the test compound.[11]

Materials:

-

Vero E6 cells

-

SARS-CoV-2 virus stock of known titer (PFU/mL)

-

2-(3,5-Dichlorophenyl)pyridine derivative

-

Infection medium (e.g., DMEM with 2% FBS)

-

Overlay medium (e.g., containing 1.2% methylcellulose)

-

Crystal violet staining solution

-

6-well or 12-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed Vero E6 cells in multi-well plates to form a confluent monolayer on the day of infection.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the 2-(3,5-Dichlorophenyl)pyridine derivative in infection medium. The highest concentration should be below the determined CC50.

-

Dilute the SARS-CoV-2 stock to a concentration that yields 50-100 plaques per well.[11]

-

-

Infection and Treatment:

-

Overlay and Incubation:

-

Aspirate the inoculum and add the overlay medium containing the respective concentrations of the compound.

-

Incubate for 6 days at 37°C in a 5% CO₂ incubator, or until plaques are visible.[13]

-

-

Plaque Visualization and Counting:

-

Aspirate the overlay and fix the cells with 10% formalin.

-

Stain the cells with crystal violet solution for 15-20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of plaques in each well.

-

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration compared to the virus control (no compound).

-

The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50%. This can be determined by plotting the percentage of inhibition against the log of the compound concentration.[11]

-

Protocol 2: TCID50 Assay for Influenza Virus

For viruses that do not form distinct plaques, the 50% Tissue Culture Infectious Dose (TCID50) assay is a common method for quantifying viral titers.[14][15] This endpoint dilution assay determines the virus dilution that infects 50% of the cell cultures.[15]

Materials:

-